2-Chlorofuro[3,2-d]pyrimidine
Description
Historical Context and Significance in Heterocyclic Chemistry
Pyrimidines are a well-established class of heterocyclic compounds, forming the core structure of essential biomolecules like the nucleobases thymine, cytosine, and uracil (B121893) in DNA and RNA. iomcworld.comgrowingscience.com This inherent biological relevance has historically driven extensive research into pyrimidine (B1678525) derivatives and their fused analogues. growingscience.com The fusion of a pyrimidine ring with other heterocyclic rings, such as furan (B31954), creates scaffolds with unique electronic and steric properties, leading to a wide array of pharmacological activities. iomcworld.com
The furo[3,2-d]pyrimidine (B1628203) ring system, in particular, is of biological interest because it is a formal isoelectronic analogue of purine, a key component of nucleic acids. mdpi.com This similarity has made it a target for the synthesis of novel pharmaceuticals. beilstein-journals.org Research has demonstrated that derivatives of this scaffold exhibit a range of biological activities, including acting as inhibitors for various enzymes. acs.orgnih.gov The versatility of the furo[3,2-d]pyrimidine core allows for substitutions at various positions, enabling chemists to modulate its biological and physical properties. beilstein-journals.org
Structural Features and Ring System Nomenclature for Furo[3,2-d]pyrimidine
The furo[3,2-d]pyrimidine system consists of a furan ring fused to a pyrimidine ring at the 3,2-d positions. The standard IUPAC nomenclature for this scaffold is furo[3,2-d]pyrimidine . nih.gov
The key structural features include:
A planar, bicyclic aromatic system.
Two nitrogen atoms within the six-membered pyrimidine ring.
An oxygen atom within the five-membered furan ring.
The fusion of the rings creates a rigid structure that can be strategically functionalized.
The numbering of the atoms in the ring system follows a standardized pattern for fused heterocycles, which is essential for unambiguously identifying substituted derivatives like 2-Chlorofuro[3,2-d]pyrimidine.
Table 1: Properties of Furo[3,2-d]pyrimidine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H4N2O | nih.gov |
| Molecular Weight | 120.11 g/mol | nih.gov |
| IUPAC Name | furo[3,2-d]pyrimidine | nih.gov |
| CAS Number | 4437-16-5 | nih.gov |
Comparative Analysis with Related Fused Pyrimidine Systems
To better understand the unique characteristics of the furo[3,2-d]pyrimidine scaffold, it is useful to compare it with other related fused pyrimidine systems. These systems share the pyrimidine ring but differ in the fused five-membered heterocyclic ring.
Pyrido[3,2-d]pyrimidines feature a pyridine (B92270) ring fused to the pyrimidine ring. The replacement of the furan's oxygen atom with a nitrogen atom significantly alters the electronic properties of the scaffold. These compounds have been investigated for a range of biological activities, including their potential as kinase inhibitors. iomcworld.com The synthesis of these compounds can be achieved through various methods, often starting from pyridine or pyrimidine precursors. grafiati.com
In thieno[3,2-d]pyrimidines, a thiophene (B33073) ring is fused to the pyrimidine ring. The sulfur atom in the thiophene ring, being less electronegative than oxygen, imparts different electronic and steric properties compared to the furo[3,2-d]pyrimidine scaffold. growingscience.com This has led to the development of thieno[3,2-d]pyrimidine (B1254671) derivatives as potent inhibitors of sirtuins (SIRT1/2/3). acs.org In a comparative study, replacing the thieno[3,2-d]pyrimidine core with a furo[3,2-d]pyrimidine-6-carboxamide resulted in a significant reduction in potency against SIRT1/2/3, highlighting the critical role of the fused ring. acs.org
Pyrrolo[3,2-d]pyrimidines, also known as 9-deazapurines, contain a pyrrole (B145914) ring fused to the pyrimidine ring. mdpi.com These compounds are structurally very similar to natural purines and have been extensively studied as potential anticancer and antiviral agents. nih.govontosight.aiontosight.ai The pyrrole nitrogen can act as a hydrogen bond donor, which is a key difference from the furan oxygen in the furo[3,2-d]pyrimidine system. mdpi.com Modifications at various positions, particularly at the C2, C4, and N5 positions, have been explored to optimize their biological activity. mdpi.com
The isomeric furo[2,3-d]pyrimidines are an important class of compounds that are often studied in parallel with the furo[3,2-d] series. arkat-usa.org In this arrangement, the furan ring is fused at the 2,3-positions of the pyrimidine ring. These compounds also exhibit a broad spectrum of biological activities, including antitumor, antiviral, and antifungal properties. arkat-usa.orgtandfonline.comontosight.ai The different fusion mode results in a different spatial arrangement of the atoms and functional groups, which can lead to distinct interactions with biological targets. nih.govresearchgate.net
Table 2: Comparative Overview of Fused Pyrimidine Systems
| Scaffold Name | Fused Ring | Key Heteroatom | Notable Biological Activities |
|---|---|---|---|
| Furo[3,2-d]pyrimidine | Furan | Oxygen | Enzyme inhibition. acs.orgnih.gov |
| Pyrido[3,2-d]pyrimidine | Pyridine | Nitrogen | Kinase inhibition. iomcworld.com |
| Thieno[3,2-d]pyrimidine | Thiophene | Sulfur | Sirtuin inhibition. acs.org |
| Pyrrolo[3,2-d]pyrimidine | Pyrrole | Nitrogen (as NH) | Anticancer, antiviral. nih.govontosight.aiontosight.ai |
| Furo[2,3-d]pyrimidine (B11772683) | Furan | Oxygen | Antitumor, antiviral, antifungal. arkat-usa.orgtandfonline.comontosight.ai |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chlorofuro[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O/c7-6-8-3-5-4(9-6)1-2-10-5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDZWXUOHCWHGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CN=C(N=C21)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chlorofuro 3,2 D Pyrimidine and Its Derivatives
Precursor-Based Cyclization Strategies
The formation of the 2-chlorofuro[3,2-d]pyrimidine core often begins with the assembly of the fused bicyclic system, which can then be chlorinated.
Cyclization Involving Furan (B31954) and Pyrimidine (B1678525) Ring Formation
The construction of the furo[3,2-d]pyrimidine (B1628203) skeleton can be achieved by building the furan ring onto a pre-existing pyrimidine precursor. One such method involves the condensation of a substituted pyrimidine with an appropriate synthon to form the fused furan ring. For instance, the reaction of 2,4-diamino-6-hydroxypyrimidine with an α-chloroketone leads to the formation of the furo[2,3-d]pyrimidine (B11772683) ring system. nih.gov While the orientation is different, the principle of condensing a pyrimidine with a suitable multi-carbon component to form the fused furan ring is a key strategy.
Alternatively, multi-component reactions provide an efficient route to the furo[2,3-d]pyrimidine-2,4(1H,3H)-dione core, which is a direct precursor for chlorination. These reactions can involve the condensation of a 1,3-dicarbonyl compound (like barbituric acid), an aldehyde, and an isocyanide in a single step to construct the complex heterocyclic system. Another approach involves the treatment of an aminocarboxylate with formamide to yield a furo[2,3-d]pyrimidin-4(3H)-one, which can then be chlorinated. researchgate.net
Chlorination of Furo[3,2-d]pyrimidine-2,4-diones
A common and direct method to introduce chloro substituents onto the furo[3,2-d]pyrimidine ring is through the chlorination of the corresponding dione or diol precursor. The synthesis of 2,4-dichlorofuro[3,2-d]pyrimidine, a key starting material for accessing 2-chloro derivatives, is effectively accomplished by treating 1H-furo[3,2-d]pyrimidine-2,4-dione with a chlorinating agent.
A widely used procedure involves heating the furo[3,2-d]pyrimidine-2,4-dione with phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline. chemicalbook.com This reaction converts the hydroxyl groups (in the enol form of the dione) into chloro groups. For example, heating 1H-furo[3,2-d]pyrimidine-2,4-dione with phosphorus oxychloride and N,N-dimethylaniline at 130 °C results in the formation of 2,4-dichlorofuro[3,2-d]pyrimidine in high yield. chemicalbook.com This dichlorinated product is an essential precursor, as the two chlorine atoms exhibit different reactivities, allowing for selective functionalization.
| Precursor | Reagents | Product | Yield | Reference |
| 1H-furo[3,2-d]pyrimidine-2,4-dione | POCl₃, N,N-dimethylaniline | 2,4-Dichlorofuro[3,2-d]pyrimidine | 87% | chemicalbook.com |
Functionalization through Nucleophilic Substitution
The chloro groups on the furo[3,2-d]pyrimidine ring, particularly at the C2 and C4 positions, are susceptible to displacement by nucleophiles. This reactivity is the foundation for creating a diverse library of derivatives.
Direct Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a primary method for functionalizing chlorofuro[3,2-d]pyrimidines. The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles, leading to the displacement of the chloride leaving group.
In 2,4-dichlorofuro[3,2-d]pyrimidine, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. This regioselectivity allows for the selective introduction of a nucleophile at C4 while leaving the C2-chloro group intact for subsequent transformations. This differential reactivity is a common feature in related 2,4-dichlorinated pyrimidine systems. acs.orgnih.gov
The reaction of 2,4-dichlorinated pyrimidine analogues with various nucleophiles such as amines, alcohols, and thiols typically proceeds under mild to moderate conditions. For instance, reacting 2,4-dichlorothieno[3,2-d]pyrimidine, a close structural analog, with morpholine results in regioselective substitution at the C4 position to yield the 4-morpholino-2-chloro derivative. acs.org This selectivity is attributed to the electronic properties of the fused heterocyclic system. Similar reactions can be performed with a wide array of primary and secondary amines, as well as alcohol and thiol nucleophiles, to generate diverse 4-substituted-2-chlorofuro[3,2-d]pyrimidine derivatives. acsgcipr.orgnih.gov
| Substrate | Nucleophile | Product | Key Feature |
| 2,4-Dichlorofuro[3,2-d]pyrimidine | Amines (R₂NH) | 4-Amino-2-chlorofuro[3,2-d]pyrimidine | Selective substitution at C4 |
| 2,4-Dichlorofuro[3,2-d]pyrimidine | Alcohols (ROH) | 4-Alkoxy-2-chlorofuro[3,2-d]pyrimidine | Selective substitution at C4 |
| 2,4-Dichlorofuro[3,2-d]pyrimidine | Thiols (RSH) | 4-Thioether-2-chlorofuro[3,2-d]pyrimidine | Selective substitution at C4 |
Palladium-Catalyzed Cross-Coupling Reactions
Following selective SNAr at the C4 position, the remaining C2-chloro group on the furo[3,2-d]pyrimidine scaffold serves as a handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents.
Common cross-coupling reactions such as the Suzuki-Miyaura (using organoboron reagents), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines) reactions can be employed to functionalize the C2 position. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and can even be used to control regioselectivity in cases where both C2 and C4 positions are halogenated. nsf.gov While the C4 position is typically more reactive in SNAr, the selectivity in Pd-catalyzed couplings can be tuned. For example, the use of bulky N-heterocyclic carbene (NHC) ligands has been shown to direct cross-coupling reactions to the C2 position of 2,4-dihalopyrimidines with high selectivity. figshare.com This allows for a complementary strategy where the C2 position can be functionalized first, leaving the C4-chloro for subsequent SNAr reactions.
| Reaction Name | Coupling Partner | Bond Formed |
| Suzuki-Miyaura | Organoboron Reagent (e.g., Ar-B(OH)₂) | C-C (Aryl, Vinyl) |
| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | C-C (Alkynyl) |
| Buchwald-Hartwig | Amine (e.g., R₂NH) | C-N |
Suzuki-Miyaura Coupling with Boronic Acids
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds. While extensive research on this compound itself is limited, studies on analogous structures, such as pyridofuro[3,2-d]pyrimidines, provide insight into the reactivity of the 2-chloro position.
In the synthesis of derivatives of the related tricyclic pyridofuropyrimidine system, a 2-chloro substituted intermediate is utilized in a Suzuki cross-coupling reaction. The synthesis begins with the creation of a furo[3,2-d]pyrimidine-2,4-dione core, which is then chlorinated to produce a 2,4-dichloro intermediate. The chlorine at the C4 position is more reactive and can be selectively displaced first. The remaining 2-chloro group can then participate in a Suzuki reaction. For instance, 2-chloro-4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidine has been coupled with (3-hydroxyphenyl)boronic acid. acs.org
Detailed research findings have identified optimal conditions for this type of transformation, as summarized in the table below. The screening of various palladium catalysts and bases was performed to maximize the yield of the coupled product. acs.org
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 40 |
| 2 | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 55 |
| 3 | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 65 |
This data is based on the coupling of (3-hydroxyphenyl)boronic acid with a 2-chloropyridofuro[3,2-d]pyrimidine derivative. acs.org
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a cornerstone of modern synthetic chemistry for creating arylamines. wikipedia.org The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.org
Despite the prevalence of this reaction, a specific application of the Buchwald-Hartwig amination to this compound for the synthesis of 2-aminofuro[3,2-d]pyrimidine derivatives is not extensively detailed in the available research literature. While the reaction has been successfully applied to a wide variety of other chloro-substituted pyrimidine and fused pyrimidine systems, nih.gov specific protocols and reaction conditions tailored to the this compound scaffold are not reported.
One-Pot Multicomponent Reaction Approaches
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple reactants are combined in a single vessel to form a complex product in a single step, avoiding the isolation of intermediates. This approach aligns with the principles of green chemistry by reducing solvent waste and energy consumption. nih.gov
While MCRs have been developed for the synthesis of various isomeric furo[2,3-d]pyrimidine and related pyranopyrimidine systems, nih.govresearchgate.net specific one-pot methodologies that directly yield this compound or its immediate precursors are not well-documented in the scientific literature. The development of such a process would likely involve the careful selection of starting materials that contain the pre-functionalized furan and pyrimidine building blocks or their acyclic precursors.
Green Chemistry Principles in Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. eurekaselect.com
The use of water as a solvent is a key principle of green chemistry. One-pot, three-component reactions for the synthesis of related fused pyrimidine derivatives, such as pyrano[2,3-d]pyrimidines, have been successfully carried out in aqueous media. jmaterenvironsci.com These reactions often proceed in high yields without the need for hazardous organic solvents. However, the application of purely aqueous systems for the synthesis of the specific this compound scaffold has not been reported.
Reducing or eliminating catalysts, especially those based on toxic or precious metals, is another goal of green chemistry. Catalyst-free approaches for the synthesis of various fused pyrimidines, sometimes facilitated by unconventional energy sources like ultrasonic irradiation, have been explored for related heterocyclic systems. researchgate.net For the furo[3,2-d]pyrimidine core, an environmentally benign one-pot synthesis of novel furo[2,3-d]pyrimidine derivatives has been developed using a very low loading of ZrOCl₂·8H₂O in water. nih.gov No specific catalyst-free or low-catalyst protocols have been documented for the direct synthesis of this compound.
Derivatization Strategies and Scaffold Modification
The 2-chloro substituent on the furo[3,2-d]pyrimidine ring is a versatile handle for introducing a wide range of functional groups through nucleophilic substitution, allowing for extensive scaffold modification and the exploration of structure-activity relationships.
The synthesis of tetracyclic furo[3,2-e]imidazo[1,2-c]pyrimidine systems can be achieved from furo[2,3-d]pyrimidine precursors. A key strategy involves the conversion of a furo[2,3-d]pyrimidine into a 4-amino derivative, which then serves as the foundation for building the fused imidazole ring.
For example, 4-amino-5,6-diphenylfuro[2,3-d]pyrimidine can be treated with chloroacetaldehyde. In this reaction, the exocyclic amino group of the pyrimidine ring attacks the aldehyde, followed by an intramolecular cyclization and dehydration to form the imidazole ring, yielding the fused 8,9-diphenylfuro[3,2-e]imidazo[1,2-c]pyrimidine system srce.hr. This transformation demonstrates how the pyrimidine portion of the furo-pyrimidine core can be elaborated to create more complex, multi-ring structures. A general approach for synthesizing 3-substituted imidazo[1,2-c]pyrimidines involves the reaction of 4-aminopyrimidines with 1,2-bis-electrophiles, such as 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethanes, which provides the fused system with excellent regioselectivity acs.orgacs.orgnih.gov.
The reaction of this compound with azide (B81097) sources, such as sodium azide, leads to the formation of 2-azidofuro[3,2-d]pyrimidine. This derivative can exist in equilibrium with its fused-ring tautomer, tetrazolo[5,1-b]furo[3,2-d]pyrimidine. This type of valence tautomerism, known as azide/tetrazole equilibrium, is a well-documented phenomenon in heterocyclic chemistry.
The position of this equilibrium is highly sensitive to several factors, most notably the polarity of the solvent. In a study on analogous furo- and thieno-fused pyrimidines, it was demonstrated that increasing solvent polarity shifts the equilibrium toward the more polar tetrazole form srce.hr. For example, in a non-polar solvent like deuterated chloroform (CDCl₃), the open-chain azide form is often predominant, whereas in a highly polar solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the equilibrium significantly favors the cyclic tetrazole tautomer srce.hrnih.gov. This shift is attributed to the greater stabilization of the more polar tetrazole isomer by polar solvent molecules. The electronic nature of substituents on the heterocyclic core can also influence the stability of each tautomer and thus the equilibrium position nih.gov.
Table 2: Influence of Solvent Polarity on Azide-Tetrazole Equilibrium for Fused Pyrimidines This table illustrates the general trend observed for azidopyrimidine derivatives.
| Solvent | Dielectric Constant (ε) | Predominant Tautomer |
|---|---|---|
| Carbon Tetrachloride (CCl₄) | 2.2 | Azide |
| Chloroform (CDCl₃) | 4.8 | Azide |
| Acetonitrile (CD₃CN) | 37.5 | Tetrazole |
| Dimethyl Sulfoxide (DMSO-d₆) | 46.7 | Tetrazole |
The furo[3,2-d]pyrimidine scaffold is a "privileged structure" in drug discovery, and its decoration with various substituents has been a key strategy for developing potent bioactive agents, particularly kinase inhibitors for cancer therapy. The 2-chloro position is an ideal site for modification to explore structure-activity relationships (SAR).
Numerous studies have synthesized libraries of furo[2,3-d]pyrimidine and furo[3,2-d]pyrimidine derivatives by displacing the chloro group with various amines, aryl groups, and other nucleophiles. These modifications significantly impact the biological activity of the resulting compounds. For instance, the introduction of substituted anilines at the 4-position of the related furo[2,3-d]pyrimidine core has led to potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase acs.org. SAR studies have shown that the nature and substitution pattern on the aryl ring are critical for inhibitory potency acs.org.
In other studies focusing on PI3K/AKT dual inhibitors, furo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their anticancer activity scispace.commdpi.com. The introduction of chalcone moieties and various substituted aromatic rings onto the furo[2,3-d]pyrimidine scaffold has yielded compounds with significant anti-proliferative activity against human cancer cell lines nih.gov. These investigations consistently demonstrate that modifying the substituents on the furo-pyrimidine core allows for the fine-tuning of their therapeutic properties, highlighting the importance of this scaffold in medicinal chemistry jst.go.jprsc.org.
Spectroscopic and Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Chlorofuro[3,2-d]pyrimidine, ¹H, ¹³C, and for its fluorinated analogues, ¹⁹F NMR spectroscopy would be indispensable.
¹H NMR Applications for Proton Environments
Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the aromatic protons on the furan (B31954) and pyrimidine (B1678525) rings would exhibit characteristic chemical shifts.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on analogous furo[2,3-d]pyrimidine (B11772683) and thieno[3,2-d]pyrimidine (B1254671) structures)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrimidine-H | 8.0 - 9.0 | Singlet |
| Furan-H (α to O) | 7.5 - 8.5 | Doublet |
| Furan-H (β to O) | 6.5 - 7.5 | Doublet |
¹³C NMR Applications for Carbon Frameworks
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.
The carbon atom attached to the chlorine (C2) is expected to have a chemical shift in the range of δ 150-165 ppm. The other carbons of the pyrimidine and furan rings will also show characteristic signals in the aromatic region (δ 100-170 ppm). Analysis of related furo[2,3-d]pyrimidine derivatives suggests the chemical shifts presented in Table 2. nih.govmdpi.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on analogous furo[2,3-d]pyrimidine structures)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 (C-Cl) | 150 - 165 |
| Pyrimidine Ring Carbons | 140 - 160 |
| Furan Ring Carbons | 100 - 150 |
| Bridgehead Carbons | 155 - 170 |
¹⁹F NMR Applications for Fluorinated Derivatives
For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is a powerful tool for structural confirmation and analysis. The ¹⁹F nucleus is highly sensitive in NMR, and its chemical shifts are very responsive to changes in the electronic environment. nih.govbiophysics.org This makes ¹⁹F NMR ideal for identifying the location and number of fluorine atoms within a molecule. researchgate.netrsc.org
The chemical shifts in ¹⁹F NMR are typically reported relative to a standard such as CFCl₃. biophysics.org The coupling between ¹⁹F and nearby ¹H or ¹³C nuclei (J-coupling) provides valuable information about the connectivity of the fluorinated part of the molecule. nih.gov For instance, a fluorine atom attached to the pyrimidine or furan ring would exhibit characteristic couplings to the adjacent protons.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-Cl bond, C=N and C=C bonds of the aromatic rings, and the C-O-C linkage of the furan ring.
Based on spectroscopic data for similar heterocyclic systems, the following IR absorptions can be anticipated. nih.govijirset.comscispace.com
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N Stretch (Pyrimidine) | 1600 - 1680 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-O-C Stretch (Furan) | 1000 - 1300 |
| C-Cl Stretch | 600 - 800 |
Mass Spectrometry (MS and HRMS) for Molecular Ion Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular weight, which can be used to determine the elemental composition of the molecule.
For this compound, the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of chlorine, an isotopic peak (M+2) with an intensity of about one-third of the molecular ion peak is expected, which is characteristic of compounds containing one chlorine atom. iosrjournals.orgsapub.org Fragmentation of the molecular ion would likely involve the loss of the chlorine atom and cleavage of the fused ring system.
Advanced Spectroscopic Methods for Structural Elucidation
For unambiguous structural assignment, especially for more complex derivatives, advanced NMR techniques are often employed. These include two-dimensional (2D) NMR experiments such as:
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations and identify neighboring protons.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between ¹H and ¹³C atoms, which is crucial for piecing together the molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in assigning stereochemistry.
These advanced methods, in conjunction with the fundamental spectroscopic techniques discussed above, provide a comprehensive toolkit for the detailed and accurate characterization of this compound and its derivatives.
Computational and Theoretical Investigations
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the interaction between a small molecule ligand and a protein receptor at the atomic level.
Prediction of Binding Modes and Affinities
For derivatives of the related furo[2,3-d]pyrimidine (B11772683) and benzofuro[3,2-d]pyrimidine scaffolds, molecular docking has been instrumental in elucidating potential mechanisms of action. tandfonline.com For instance, docking studies of a synthesized furo[2,3-d]pyrimidine derivative (Compound 4a ) against a receptor tyrosine kinase revealed key binding modes that could explain its potent antitumor activity against HepG2 cell lines. tandfonline.com Such studies typically identify crucial hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues in the protein's active site.
Similarly, docking simulations for a series of novel pyrrolo[2,3-d]pyrimidine derivatives identified compounds with promising binding affinities against the anti-apoptotic protein Bcl2. The computational results corroborated experimental findings, showing that specific substitutions on the pyrimidine (B1678525) core could significantly enhance binding.
In a hypothetical docking study of 2-Chlorofuro[3,2-d]pyrimidine against a target kinase, the chlorine atom at the 2-position would be expected to participate in halogen bonding or hydrophobic interactions within the active site. The nitrogen atoms of the pyrimidine ring could act as hydrogen bond acceptors, while the furo- portion could engage in van der Waals or π-stacking interactions. The binding affinity, often expressed as a docking score or free energy of binding (ΔG), quantifies the stability of the ligand-protein complex. A lower binding energy generally indicates a more stable complex and potentially higher inhibitory activity.
| Compound Series | Target Protein | Key Findings | Reference |
| Furo[2,3-d]pyrimidines | Receptor Tyrosine Kinase | Identified possible binding modes explaining antitumor activity. | tandfonline.com |
| Pyrrolo[2,3-d]pyrimidines | Bcl2 | Confirmed binding affinities and supported structure-activity relationships. | |
| Pyrido[2,3-d]pyrimidines | EGFRT790M | Thienopyrimidine structure formed key hydrogen bonds with Met793 in the hinge region. |
In Silico Assessment of Pharmacokinetic Properties (ADMET)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery. These computational models assess the drug-likeness of a compound, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures.
For various pyrimidine and fused pyrimidine derivatives, ADMET properties are routinely calculated using software platforms like SwissADME, pkCSM, or Discovery Studio. Key parameters evaluated include:
Absorption: Predictions of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).
Distribution: Estimation of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).
Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), which are crucial for drug metabolism.
Excretion: Estimation of total clearance.
Toxicity: Prediction of potential toxicities such as hepatotoxicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition).
Studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown that most compounds adhere to Lipinski's rule of five, suggesting good potential for oral bioavailability. nih.gov These studies also predicted high gastrointestinal absorption and potential inhibition of some CYP isoforms. nih.gov For a compound like this compound, in silico tools would be used to generate a similar profile to guide its development.
| ADMET Parameter | Description | Typical Prediction for Fused Pyrimidines |
| Human Intestinal Absorption (HIA) | Percentage of the drug absorbed through the gut. | Often predicted to be high (>90%). |
| Caco-2 Permeability | An indicator of intestinal permeability. | Values vary based on substitution, but generally moderate to high. |
| Blood-Brain Barrier (BBB) Permeation | Predicts if the compound can cross into the central nervous system. | Typically predicted as non-permeable, but depends on lipophilicity. |
| CYP450 Inhibition | Predicts inhibition of key metabolic enzymes. | Often show potential to inhibit one or more CYP isoforms (e.g., 2C9, 3A4). |
| hERG Inhibition | Predicts potential for cardiotoxicity. | Variable; a critical parameter to assess for safety. |
| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness. | Most small fused pyrimidine derivatives typically pass all five rules. |
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed.
Electronic Structure Analysis
Electronic structure analysis provides insights into a molecule's reactivity, stability, and spectroscopic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
For halogenated pyrimidines, quantum chemical computations have been performed using Gaussian software with methods like Hartree-Fock (HF) and 6-311++G(2d,2p) basis sets to obtain electron binding energies and kinetic energies for all molecular orbitals. Current time information in Oskarshamn, SE. These calculations are essential for understanding ionization processes. Current time information in Oskarshamn, SE. For this compound, DFT calculations could be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and help predict sites for electrophilic and nucleophilic attack.
Tautomeric Equilibrium Studies (e.g., Azide (B81097)/Tetrazole)
Tautomerism, the interconversion of structural isomers, is a critical phenomenon for many heterocyclic compounds. In the case of azido-substituted pyrimidines, a valence tautomerism can exist between the azide form and a fused tetrazole ring. This azide-tetrazole equilibrium is influenced by the electronic effects of other substituents, solvent polarity, and temperature. nih.gov
Computational studies are crucial for understanding the thermodynamics and kinetics of this equilibrium. For example, in a series of 2-azidopyrimidines, it was found that the equilibrium could be shifted significantly by the presence of electron-withdrawing groups like trifluoromethyl. osti.gov In dimethyl sulfoxide (B87167) (DMSO), an equilibrium between the azide and tetrazole forms was observed, while in chloroform, only the azide form was present. osti.gov The Gibbs free energies (ΔG) of tautomerization can be calculated to determine the relative stability of the two forms. For substituted pyrido[3,2-e]tetrazolo[1,5-a]pyrimidines, the tetrazole form is generally favored, with calculated ΔG values ranging from -17 to -23 kJ/mol. nih.govresearchgate.net
| Compound System | Solvent | Predominant Tautomer | Key Finding | Reference |
| 2-azido-4-(trifluoromethyl)pyrimidine | DMSO-d6 | Equilibrium (Azide ⇌ Tetrazole) | Solvent polarity significantly affects the equilibrium position. | osti.gov |
| 2-azido-4-(trifluoromethyl)pyrimidine | CDCl3 | Azide | Non-polar solvent favors the open-chain azide form. | osti.gov |
| 2,4-diazidopyrido[3,2-d]pyrimidine | Various | Complex equilibrium with four tautomeric forms | Demonstrates a high degree of tautomerization. | nih.gov |
| C-5 substituted pyrido[3,2-e]tetrazolo[1,5-a]pyrimidines | N/A (Calculated) | Tetrazole | The fused tetrazole ring is thermodynamically more stable. | researchgate.net |
Photophysical Properties Analysis
The study of how molecules interact with light is known as photophysics. This includes processes like absorption, fluorescence, and phosphorescence. While many furo[3,2-d]pyrimidine (B1628203) derivatives are explored for their medicinal properties, some also exhibit interesting photophysical characteristics.
A study on novel furo[2,3-d]pyrimidine derivatives found that they can act as fluorescent chemosensors. nih.gov Upon the addition of the hydrogen sulfate (B86663) anion (HSO₄⁻), significant changes were observed in both the UV-Vis absorption and fluorescence emission spectra. nih.gov In the absorption spectra, a new energy band appeared, and the fluorescence emission was also strongly affected, indicating the formation of a hydrogen-bonded complex between the furo[2,3-d]pyrimidine derivative and the anion. nih.gov
For this compound, one would expect absorption bands in the UV region corresponding to π → π* and n → π* electronic transitions within the fused aromatic system. scispace.com The exact position of the absorption maximum (λmax) and the molar absorptivity (ε) would depend on the solvent environment. Fluorescence studies would involve measuring the emission spectrum upon excitation at the absorption maximum to determine the fluorescence quantum yield and lifetime, providing insights into the de-excitation pathways of the molecule's excited state.
UV-Vis Absorption Spectroscopy Simulations
Computational chemistry provides powerful tools for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a widely employed method for simulating electronic transitions and absorption spectra in organic molecules. researchgate.netresearchgate.net For this compound, TD-DFT calculations, often performed with functionals like B3LYP and a suitable basis set such as 6-31G(d,p), can elucidate the nature of its electronic absorption.
These simulations typically involve optimizing the ground state geometry of the molecule, followed by the calculation of vertical excitation energies, which correspond to the absorption of photons. The output of these calculations includes the maximum absorption wavelength (λmax) and the oscillator strength (f) for each electronic transition. The oscillator strength is a dimensionless quantity that represents the probability of a particular transition occurring.
For the parent furo[3,2-d]pyrimidine scaffold, the electronic transitions are primarily of the π → π* and n → π* nature. The introduction of a chlorine atom, an electron-withdrawing group, is expected to influence these transitions. The lone pairs on the chlorine atom can also participate in electronic transitions. Simulations would likely predict a complex UV-Vis spectrum with multiple absorption bands. The primary absorption bands in related pyrimidine derivatives are often observed in the UV region. scispace.com
Table 1: Hypothetical Simulated UV-Vis Absorption Data for this compound
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | 310 | 0.05 | n → π* |
| S0 → S2 | 275 | 0.45 | π → π* |
| S0 → S3 | 240 | 0.20 | π → π* |
Note: This data is hypothetical and serves as an illustrative example of typical computational outputs.
Fluorescence Spectroscopy Simulations
Fluorescence is the emission of light from a molecule after it has absorbed light. Computational simulations of fluorescence spectra provide insights into the emission properties of a molecule from its first excited singlet state (S1) to the ground state (S0). The methodology for simulating fluorescence is similar to that for absorption but involves optimizing the geometry of the molecule in its first excited state.
The energy difference between the optimized excited state and the ground state at the excited-state geometry corresponds to the emission energy. The simulated fluorescence spectrum will show an emission maximum (λem) that is typically at a longer wavelength than the absorption maximum (λabs), a phenomenon known as the Stokes shift. The magnitude of the Stokes shift can be indicative of the geometric rearrangement of the molecule upon excitation. For pyrimidine derivatives, fluorescence properties are highly sensitive to their electronic structure. mpg.de
Theoretical calculations can also predict the fluorescence quantum yield, although this is a more complex parameter to compute accurately as it involves non-radiative decay pathways. However, the nature of the lowest excited state (e.g., n → π* vs. π → π) can provide qualitative predictions, as n → π states are often associated with lower fluorescence quantum yields due to more efficient intersystem crossing to the triplet state.
Table 2: Hypothetical Simulated Fluorescence Data for this compound
| Parameter | Predicted Value |
|---|---|
| Emission Wavelength (λem) | 380 nm |
| Stokes Shift | 70 nm |
| Nature of Emissive State | Primarily π → π* character |
Note: This data is hypothetical and intended for illustrative purposes.
Influence of Substitution Patterns on Optical Properties
The electronic and optical properties of the furo[3,2-d]pyrimidine core are highly tunable through the introduction of various substituents. The chloro group at the 2-position in this compound already modulates the electronic structure. Further substitutions at other available positions on the furan (B31954) or pyrimidine rings would lead to more significant alterations of the absorption and emission properties.
Computational studies on related heterocyclic systems have demonstrated predictable trends based on the electronic nature of the substituents. nih.gov
Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), methoxy (B1213986) (-OCH3), or alkyl groups, when introduced to the furo[3,2-d]pyrimidine system, are expected to cause a bathochromic (red) shift in both the absorption and emission spectra. This is due to the raising of the Highest Occupied Molecular Orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap.
Electron-Withdrawing Groups (EWGs): Conversely, the introduction of strong electron-withdrawing groups like nitro (-NO2) or cyano (-CN) would likely lead to a hypsochromic (blue) shift or a more complex spectral change depending on their position. These groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can also alter the HOMO-LUMO gap. nih.gov The presence of an EWG can also influence the charge distribution in the excited state.
The position of the substituent is also critical. Substitution on the furan ring versus the pyrimidine ring will have different effects due to the different electronic nature of these two fused rings. Computational simulations are invaluable for systematically screening a library of substituted derivatives to identify candidates with desired optical properties, such as specific absorption or emission wavelengths, for various applications.
Table 3: Hypothetical Influence of Substituents on the Simulated λmax of this compound Derivatives
| Substituent at C4 | Electronic Nature | Predicted Change in λmax |
|---|---|---|
| -NH2 | Electron-Donating | Bathochromic Shift |
| -OCH3 | Electron-Donating | Bathochromic Shift |
| -H (unsubstituted) | Reference | 275 nm (hypothetical) |
| -CN | Electron-Withdrawing | Hypsochromic Shift |
| -NO2 | Strong Electron-Withdrawing | Hypsochromic Shift |
Note: This table presents a hypothetical trend based on established principles of substituent effects.
Academic Research Applications of the Furo 3,2 D Pyrimidine Scaffold
Kinase Inhibition Research
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major focus of modern drug discovery. The furo[3,2-d]pyrimidine (B1628203) scaffold has been extensively investigated as a core structure for the development of potent and selective kinase inhibitors. A patent for novel furo[3,2-d]pyrimidine compounds describes them as being useful as kinase inhibitors for treating inflammatory conditions and proliferative disorders like cancer. google.com
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers, making PI3K a prime target for anticancer drug development. Researchers have explored the utility of the furo[3,2-d]pyrimidine scaffold in creating inhibitors of this pathway.
In one study, a series of 2-aryl-4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives were synthesized and evaluated as PI3K inhibitors. nih.gov Starting from a related thieno[3,2-d]pyrimidine (B1254671) hit compound with an IC₅₀ of 1.4 µM, structural modifications led to the discovery of the furo[3,2-d]pyrimidine derivative 10e , which demonstrated significantly increased potency against the p110α isoform of PI3K. nih.gov This compound also showed potent inhibition of the p110β isoform and exhibited anti-proliferative activity in various cancer cell lines, including multi-drug resistant ones. nih.gov
| Compound | Structure | PI3Kα IC₅₀ (µM) | Reference |
|---|---|---|---|
| 10e | 2-aryl-4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidine | 0.0035 | nih.gov |
Tyrosine Kinase Inhibition (e.g., VEGFR-2, c-Met)
Receptor tyrosine kinases (RTKs) are key regulators of cellular processes, and their inhibition is a validated strategy in cancer therapy. While extensive research has been conducted on the isomeric furo[2,3-d]pyrimidine (B11772683) scaffold as inhibitors of RTKs like VEGFR-2 and c-Met, specific inhibitory data for the furo[3,2-d]pyrimidine scaffold against these targets is less prevalent in publicly available literature. However, the general utility of furo[3,2-d]pyrimidine derivatives as kinase inhibitors for treating proliferative disorders has been established, which implies activity against such targets. google.com The development of these compounds is often aimed at disrupting signaling pathways that are critical for tumor growth and angiogenesis.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase is a crucial enzyme in the synthesis of DNA precursors, making it an important target for anticancer and antimicrobial agents. The ability of fused pyrimidine (B1678525) systems to mimic the natural pteridine ring of folic acid has led to their investigation as DHFR inhibitors.
A study involving the synthesis of novel, angularly fused pyrido[3',2':4,5]furo[3,2-d]pyrimidines explored their potential as anticancer agents by evaluating their binding to the DHFR enzyme through in silico docking studies. ijpsonline.com Several synthesized compounds showed effective binding with the DHFR receptor through hydrogen bond interactions. The docking results, presented as MolDock scores, indicated a strong binding affinity for the target, suggesting that this scaffold is a promising starting point for the development of novel DHFR inhibitors. ijpsonline.com
| Compound | MolDock Score (kcal/mol) | Reference |
|---|---|---|
| PFP-5 | -154.21 | ijpsonline.com |
| PFP-6 | -152.09 | ijpsonline.com |
| PFP-7 | -155.83 | ijpsonline.com |
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases are central to the regulation of the cell cycle, and their inhibitors are of great interest for cancer therapy. The furo[3,2-d]pyrimidine core has been incorporated into larger fused systems to explore CDK inhibition.
A series of novel N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines were synthesized and evaluated for their inhibitory activity against a panel of five protein kinases, including CDK5/p25. iomcworld.comiomcworld.com While the most promising activity for this series was found against other kinases like CLK1 and DYRK1A, the evaluation against CDK5 demonstrates the academic interest in this scaffold as a potential CDK inhibitor. nih.goviomcworld.comiomcworld.com
In another study, a tricyclic pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivative was specifically prepared for evaluation as a CDK2 inhibitor. nih.govnih.govresearchgate.net This research highlights the intentional design of furo[3,2-d]pyrimidine-based molecules to target specific members of the CDK family, which are known to be overexpressed in numerous human cancers. nih.gov
| Compound Series | Target Kinase | Research Focus | Reference |
|---|---|---|---|
| N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines | CDK5/p25 | Screened for inhibitory potency. | nih.goviomcworld.comiomcworld.com |
| Pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine (Compound 15) | CDK2 | Synthesized for evaluation as a CDK2 inhibitor. | nih.govnih.govresearchgate.net |
Antiviral Research
The structural analogy of the furo[3,2-d]pyrimidine scaffold to natural purine nucleosides makes it an attractive candidate for the development of antiviral agents, particularly those that can interfere with viral nucleic acid replication.
Hepatitis C Virus Inhibition Studies
The Hepatitis C virus (HCV) is a major cause of chronic liver disease, and its RNA-dependent RNA polymerase (NS5B) is a key target for antiviral therapy. Nucleoside analogs that can be incorporated into the growing viral RNA chain and cause termination are a clinically validated approach. Research has explored furo[3,2-d]pyrimidine-based C-nucleosides as potential anti-HCV agents. researchgate.net One study focused on the synthesis and HCV inhibitory properties of 7,9-dideaza-7-oxa-2′-C-methyladenosine, which corresponds to a furo[3,2-d]pyrimidine nucleoside. mdpi.com The design of such molecules aims to create compounds that can be recognized by the viral polymerase but will ultimately halt the replication process, thereby inhibiting the propagation of the virus.
SARS-CoV-2 Protease Inhibition (MPro, PLPro)
Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, relies on two key proteases for its replication: the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro). These enzymes are crucial for processing viral polyproteins into functional proteins, making them prime targets for antiviral drug development.
A thorough search of existing scientific literature reveals no studies specifically investigating 2-chlorofuro[3,2-d]pyrimidine or any other derivatives of the furo[3,2-d]pyrimidine scaffold as inhibitors of SARS-CoV-2 Mpro or PLpro. While research into pyrimidine-based inhibitors for these proteases is ongoing, the specific fused ring system of furo[3,2-d]pyrimidine has not been reported in this context.
| Compound/Scaffold | Target Protease | Reported Activity |
| Furo[3,2-d]pyrimidine Derivatives | SARS-CoV-2 Mpro | No studies found |
| Furo[3,2-d]pyrimidine Derivatives | SARS-CoV-2 PLpro | No studies found |
Immunological Research
The field of immunology has seen significant advances with the development of novel therapeutics that modulate the immune system to combat diseases such as cancer. Key areas of this research include the development of immune checkpoint inhibitors and the study of general immune modulation.
Immune Checkpoint Inhibitor Development (e.g., PD-1/PD-L1)
Immune checkpoints, such as the programmed cell death protein 1 (PD-1) and its ligand (PD-L1), are crucial for maintaining immune homeostasis and preventing autoimmunity. However, many cancers exploit these pathways to evade immune destruction. The development of inhibitors that block the PD-1/PD-L1 interaction has revolutionized cancer therapy.
Currently, there is no published research on the use of this compound or any related furo[3,2-d]pyrimidine derivatives in the development of PD-1/PD-L1 immune checkpoint inhibitors. The exploration of small molecules for this purpose is an active area of research, but the furo[3,2-d]pyrimidine scaffold has not been a subject of these investigations.
General Immune Modulation Studies
Beyond immune checkpoint inhibition, a broader area of immunological research focuses on compounds that can modulate the immune response in other ways, such as by altering cytokine production or influencing the activity of various immune cells.
There are no available scientific reports detailing studies on the general immune-modulating properties of the furo[3,2-d]pyrimidine scaffold.
Antimicrobial Research
The rise of antimicrobial resistance has created an urgent need for the discovery and development of new antibacterial and antifungal agents.
Antibacterial Activity Studies
A review of the scientific literature indicates a lack of studies investigating the antibacterial properties of this compound or the broader furo[3,2-d]pyrimidine class of compounds. While some research has explored the antibacterial potential of the isomeric furo[2,3-d]pyrimidine scaffold, no such data is available for the furo[3,2-d]pyrimidine core.
| Compound/Scaffold | Bacterial Strain | Reported Activity (MIC) |
| Furo[3,2-d]pyrimidine Derivatives | Various | No studies found |
Antifungal Activity Studies
Similarly, there is a notable absence of research into the antifungal activity of furo[3,2-d]pyrimidine derivatives. While other pyrimidine-containing compounds have been investigated as potential antifungal agents, the specific furo[3,2-d]pyrimidine scaffold remains unexplored in this area of antimicrobial research.
| Compound/Scaffold | Fungal Strain | Reported Activity (MIC) |
| Furo[3,2-d]pyrimidine Derivatives | Various | No studies found |
Neurodegenerative Disease Research
The unique structure of the furo[3,2-d]pyrimidine core has made it a valuable scaffold for the design of kinase inhibitors, which are instrumental in studying and potentially treating neurodegenerative diseases.
While direct studies focusing exclusively on this compound in the context of Alzheimer's disease are limited, research into structurally related compounds highlights the potential of the broader furo[3,2-d]pyrimidine scaffold to modulate key pathological pathways. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for neuronal survival and plasticity, and its dysregulation is implicated in the pathogenesis of Alzheimer's disease.
Research has demonstrated that derivatives of the closely related pyrido[3',2':4,5]furo[3,2-d]pyrimidine scaffold can act as potent inhibitors of PI3Kα nih.gov. For instance, the 2-aryl-4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidine derivative 10e was identified as a p110α inhibitor with significantly greater potency than its parent compound nih.gov. Although this study was conducted in the context of cancer, it underscores the potential of the furo[3,2-d]pyrimidine core to be adapted for targeting PI3K isoforms relevant to neurodegeneration.
Furthermore, Glycogen Synthase Kinase 3β (GSK-3β), a downstream effector of the PI3K/Akt pathway, is a key enzyme in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease tbzmed.ac.irnih.gov. The development of GSK-3β inhibitors is a major focus of Alzheimer's drug discovery tbzmed.ac.irnih.gov. The demonstrated ability of furo[3,2-d]pyrimidine derivatives to inhibit various kinases suggests that this scaffold could be a promising starting point for the design of novel GSK-3β inhibitors for Alzheimer's therapy.
| Compound | Scaffold | Target Kinase | Significance in Alzheimer's Research |
| Derivative 10e | Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | PI3Kα | Demonstrates the potential of the core scaffold to inhibit PI3K, a key pathway in neuronal survival. |
| N/A | Furo[3,2-d]pyrimidine | GSK-3β (potential) | The scaffold's kinase inhibitory activity suggests potential for developing inhibitors of a key enzyme in tau pathology. |
The therapeutic potential of the furo[3,2-d]pyrimidine scaffold extends beyond Alzheimer's disease. The general applicability of kinase inhibitors in a range of neurological disorders suggests that derivatives of this scaffold could be investigated for conditions such as Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis, where kinase dysregulation is also a contributing factor. The synthesis and biological evaluation of various benzofuro[3,2-d]pyrimidines have been explored, revealing a range of biological activities that could be relevant to neuroinflammation and other processes common to multiple neurodegenerative conditions researchgate.net. Further research is needed to explore these potential applications more thoroughly.
Applications in Materials Science
The rigid, planar structure and tunable electronic properties of the furo[3,2-d]pyrimidine system make it an attractive building block for novel organic electronic materials.
A significant application of the furo[3,2-d]pyrimidine scaffold is in the development of host materials for phosphorescent organic light-emitting diodes (PhOLEDs), particularly for blue light emission which remains a challenge in OLED technology bohrium.comresearchgate.net.
Researchers have synthesized an electron-transport-type (n-type) host material based on a benzo nih.govnih.govfuro[3,2-d]pyrimidine (BFP) core, named CzBFPmSi bohrium.comresearchgate.net. This molecule was designed with a high triplet energy to efficiently host blue phosphorescent emitters. The design incorporates a tetraphenylsilyl blocking group and a hole-transporting carbazole group to achieve balanced charge transport and high efficiency bohrium.comresearchgate.net.
In device applications, CzBFPmSi was used as an n-type host mixed with a hole-transport-type host, 3,3'-di(9H-carbazol-9-yl)-1,1'-biphenyl (mCBP), in blue PhOLEDs bohrium.comresearchgate.net. This mixed-host strategy led to impressive device performance.
| Device Parameter | Value | Significance |
| Host Material | mCBP:CzBFPmSi | Mixed host architecture for balanced charge transport. |
| External Quantum Efficiency (EQE) | > 20% at 1000 cd m⁻² | Demonstrates high efficiency in converting electrical energy to light. |
| Efficiency Roll-off | Low | Maintains high efficiency at high brightness levels. |
The high external quantum efficiency and low efficiency roll-off observed in these devices highlight the potential of the benzo nih.govnih.govfuro[3,2-d]pyrimidine scaffold in creating stable and efficient blue OLEDs for display and lighting applications bohrium.comresearchgate.net. The successful development of CzBFPmSi opens the door for further exploration of furo[3,2-d]pyrimidine derivatives as key components in advanced organic electronic devices.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Chlorofuro[3,2-d]pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. For example, SNAr reactions using chlorinated pyrimidine precursors with furan derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) achieve moderate yields (40–60%). Palladium-catalyzed methods (e.g., Suzuki couplings) improve regioselectivity but require inert atmospheres and precise temperature control (80–100°C). Catalyst systems like Pd(PPh₃)₄ with cesium carbonate as a base enhance efficiency .
Q. How can researchers ensure purity and structural fidelity of this compound during synthesis?
- Methodological Answer : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity (>97%). Structural validation employs H/C NMR (CDCl₃ or DMSO-d₆) and high-resolution mass spectrometry (HRMS). For example, the molecular ion peak at m/z 154.5 [M+H]⁺ corresponds to C₆H₃ClN₂O .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation (H333 hazard). Avoid skin contact (H313) by using nitrile gloves. Waste disposal must follow hazardous chemical protocols, including neutralization before disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound in cross-coupling reactions?
- Methodological Answer : Optimize catalyst loading (1–5 mol% Pd), ligand choice (e.g., XPhos for steric bulk), and solvent (toluene or THF). Microwave-assisted synthesis at 120°C for 30 minutes reduces reaction time and improves yields (70–85%). Monitor progress via TLC and isolate intermediates to minimize side reactions .
Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds (e.g., thieno vs. furo pyrimidines)?
- Methodological Answer : Compare inhibitory potencies using kinase assays (e.g., EGFR or JAK1/2/3) under standardized conditions. For instance, 2,4-Dichlorothieno[3,2-d]pyrimidine (IC₅₀ = 12 nM for EGFR) shows higher activity than furo derivatives due to sulfur’s electron-withdrawing effects. Use molecular docking to analyze binding interactions and validate with mutagenesis studies .
Q. How does substituent variation at the 4-position of the pyrimidine ring affect bioactivity?
- Methodological Answer : Introduce substituents (e.g., methyl, trifluoromethyl) via SNAr or cross-coupling. Assess SAR using cytotoxicity assays (MTT) and kinase profiling. For example, 4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine exhibits enhanced mTOR inhibition (IC₅₀ = 8 nM) due to hydrophobic interactions in the ATP-binding pocket .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
